Cas no 602261-82-5 ((3-isocyanobutyl)benzene)

(3-Isocyanobutyl)benzene is an aromatic isocyanate compound characterized by its reactive isocyanate functional group attached to a butyl-substituted benzene ring. This structure makes it a versatile intermediate in organic synthesis, particularly in the production of polyurethanes, coatings, and adhesives. Its reactivity allows for efficient cross-linking with polyols, contributing to durable polymer networks with tailored mechanical and chemical properties. The compound's stability and controlled reactivity under standard conditions facilitate precise formulation in industrial applications. It is typically handled with care due to its sensitivity to moisture and potential health hazards, requiring appropriate safety measures during storage and use.
(3-isocyanobutyl)benzene structure
(3-isocyanobutyl)benzene structure
Product name:(3-isocyanobutyl)benzene
CAS No:602261-82-5
MF:C11H13N
Molecular Weight:159.228
CID:4059440
PubChem ID:2760013

(3-isocyanobutyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, (3-isocyanobutyl)-
    • (3-isocyanobutyl)benzene
    • 3-isocyanobutylbenzene
    • AKOS006280264
    • (3-ISOCYANOBUTYL)BENZENE
    • 1-Methyl-3-phenylpropylisocyanide
    • EN300-1864122
    • 910213-03-5
    • 602261-82-5
    • MDL: MFCD02664561
    • インチ: InChI=1S/C11H13N/c1-10(12-2)8-9-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1H3
    • InChIKey: XLTBPGJTGDJJMR-UHFFFAOYSA-N
    • SMILES: CC(CCC1=CC=CC=C1)[N+]#[C-]

計算された属性

  • 精确分子量: 159.104799419Da
  • 同位素质量: 159.104799419Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 氢键受体数量: 0
  • 重原子数量: 12
  • 回転可能化学結合数: 3
  • 複雑さ: 159
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.6
  • トポロジー分子極性表面積: 4.4Ų

(3-isocyanobutyl)benzene Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1864122-2.5g
(3-isocyanobutyl)benzene
602261-82-5
2.5g
$2100.0 2023-09-18
Enamine
EN300-1864122-0.5g
(3-isocyanobutyl)benzene
602261-82-5
0.5g
$1027.0 2023-09-18
Enamine
EN300-1864122-10g
(3-isocyanobutyl)benzene
602261-82-5
10g
$4606.0 2023-09-18
Enamine
EN300-1864122-1g
(3-isocyanobutyl)benzene
602261-82-5
1g
$1070.0 2023-09-18
Enamine
EN300-1864122-1.0g
(3-isocyanobutyl)benzene
602261-82-5
1g
$1070.0 2023-06-03
Enamine
EN300-1864122-0.1g
(3-isocyanobutyl)benzene
602261-82-5
0.1g
$943.0 2023-09-18
Enamine
EN300-1864122-0.25g
(3-isocyanobutyl)benzene
602261-82-5
0.25g
$985.0 2023-09-18
Enamine
EN300-1864122-10.0g
(3-isocyanobutyl)benzene
602261-82-5
10g
$4606.0 2023-06-03
Enamine
EN300-1864122-0.05g
(3-isocyanobutyl)benzene
602261-82-5
0.05g
$900.0 2023-09-18
Enamine
EN300-1864122-5.0g
(3-isocyanobutyl)benzene
602261-82-5
5g
$3105.0 2023-06-03

(3-isocyanobutyl)benzene 関連文献

(3-isocyanobutyl)benzeneに関する追加情報

The Compound CAS No 602261-82-5: (3-Isocyanobutyl)benzene

The compound with CAS No 602261-82-5, commonly referred to as (3-isocyanobutyl)benzene, is a fascinating organic compound that has garnered attention in various fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with an isocyanobutyl group. The isocyanobutyl group introduces interesting electronic and steric properties, making this compound a valuable building block in organic synthesis.

Recent studies have highlighted the potential of (3-isocyanobutyl)benzene in the development of advanced materials. Researchers have explored its use in creating novel polymers and coatings with enhanced mechanical and thermal properties. For instance, a 2023 study published in *Advanced Materials* demonstrated that incorporating (3-isocyanobutyl)benzene into polymer matrices significantly improved their tensile strength and thermal stability. This finding underscores the importance of understanding the structural properties of this compound and its applications in material science.

The synthesis of (3-isocyanobutyl)benzene involves a multi-step process that typically begins with the preparation of an appropriate benzene derivative. One common method involves the nucleophilic substitution of a brominated benzene derivative with an isocyanobutyl group. This reaction requires precise control of reaction conditions, including temperature and solvent selection, to ensure high yields and purity. Recent advancements in catalytic systems have further optimized this process, making it more efficient and scalable for industrial applications.

Another area where (3-isocyanobutyl)benzene has shown promise is in pharmaceutical research. The compound's ability to form stable bonds with other molecules makes it a potential candidate for drug delivery systems. A 2023 study in *Journal of Medicinal Chemistry* explored its use as a linker in conjugate drug molecules, demonstrating improved bioavailability and reduced toxicity compared to traditional linkers. This application highlights the versatility of (3-isocyanobutyl)benzene across different scientific disciplines.

In addition to its practical applications, (3-isocyanobutyl)benzene has also been a subject of theoretical studies aimed at understanding its electronic properties. Computational chemistry models have been employed to predict its reactivity under various conditions, providing valuable insights for experimentalists. These studies have revealed that the compound exhibits unique electronic transitions, which could be harnessed for applications in optoelectronics and sensors.

From an environmental standpoint, the synthesis and application of (3-isocyanobutyl)benzene have been scrutinized for their sustainability. Researchers are increasingly focusing on developing greener synthesis routes that minimize waste and reduce energy consumption. A 2023 paper in *Green Chemistry* reported on the use of biodegradable catalysts for synthesizing this compound, marking a significant step toward more sustainable chemical processes.

In conclusion, (3-isocyanobutyl)benzene (CAS No 602261-82-5) is a versatile compound with wide-ranging applications in materials science, pharmaceuticals, and electronics. Its unique structure and reactivity make it a valuable tool for researchers seeking innovative solutions across these fields. As ongoing studies continue to uncover new properties and applications, this compound is poised to play an even more significant role in advancing modern science and technology.

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